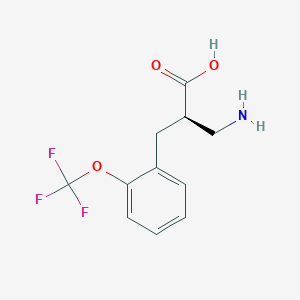![molecular formula C16H16FNO2 B12959796 (S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)
(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid is a chiral amino acid derivative. This compound is structurally characterized by the presence of a biphenyl moiety substituted with a fluorine atom and an amino acid side chain. It is a significant molecule in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Fluorine Atom: Fluorination is achieved using electrophilic fluorinating agents such as Selectfluor.
Amino Acid Side Chain Addition: The amino acid side chain is introduced via a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions followed by fluorination and Strecker synthesis under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The amino acid side chain facilitates the compound’s incorporation into biological systems, allowing it to modulate various biochemical pathways.
類似化合物との比較
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug with a similar biphenyl structure but different functional groups.
Ibuprofen: Another non-steroidal anti-inflammatory drug with a propionic acid moiety but lacking the biphenyl structure.
Ketoprofen: Similar to ibuprofen but with a benzophenone structure.
Uniqueness
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid side chain and a fluorinated biphenyl moiety. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research and application.
特性
分子式 |
C16H16FNO2 |
|---|---|
分子量 |
273.30 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-[2-(4-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H16FNO2/c17-14-7-5-11(6-8-14)15-4-2-1-3-12(15)9-13(10-18)16(19)20/h1-8,13H,9-10,18H2,(H,19,20)/t13-/m0/s1 |
InChIキー |
RJXGEMXSPNQVCP-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)C2=CC=C(C=C2)F |
正規SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)


![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)




![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)

![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)

